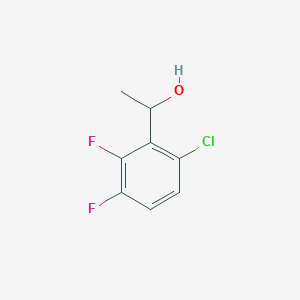
1-(6-Chloro-2,3-difluorophenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Chloro-2,3-difluorophenyl)ethanol is a chemical compound that has garnered significant interest in various fields of research and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the production of antiplatelet drugs like ticagrelor .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-2,3-difluorophenyl)ethanol typically involves the reduction of its ketone precursor, 2-chloro-1-(3,4-difluorophenyl)ethanone. One common method involves the use of oxazaborolidine as the reducing agent, which is formed by mixing (S)-diphenylprolinol and trimethoxy borane, followed by the addition of borane dimethylsulfide . The reaction is carried out in toluene as the solvent, and the process includes several steps of temperature control and post-treatment to achieve high yields and purity.
Industrial Production Methods
In industrial settings, biocatalytic approaches have been developed to enhance the production efficiency and environmental sustainability of this compound. Ketoreductases (KREDs) are employed to catalyze the reduction of the ketone precursor with high stereoselectivity and productivity . This method not only improves the yield but also reduces the environmental impact compared to traditional chemical synthesis.
化学反应分析
Types of Reactions
1-(6-Chloro-2,3-difluorophenyl)ethanol undergoes various chemical reactions, including:
Reduction: The compound can be synthesized through the reduction of its ketone precursor.
Oxidation: It can be oxidized back to its ketone form under specific conditions.
Substitution: The chloro and fluoro groups on the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Oxazaborolidine, borane dimethylsulfide, and toluene are commonly used in the reduction process.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the alcohol back to the ketone.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions to replace the chloro or fluoro groups.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in the synthesis of pharmaceuticals and other chemical compounds.
科学研究应用
1-(6-Chloro-2,3-difluorophenyl)ethanol has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and protein engineering.
作用机制
The mechanism of action of 1-(6-Chloro-2,3-difluorophenyl)ethanol primarily involves its role as an intermediate in the synthesis of ticagrelor. In this context, the compound undergoes enzymatic reduction to form the chiral alcohol, which is then further processed to produce the active pharmaceutical ingredient . The molecular targets and pathways involved in this process include the interaction with ketoreductases and other enzymes that facilitate the reduction and subsequent reactions.
相似化合物的比较
1-(6-Chloro-2,3-difluorophenyl)ethanol can be compared with other similar compounds, such as:
1-(3,4-Difluorophenyl)ethanol: Lacks the chloro group, which affects its reactivity and applications.
1-(6-Chloro-2-fluorophenyl)ethanol: Has only one fluoro group, leading to different chemical properties and uses.
1-(6-Chloro-3-fluorophenyl)ethanol:
The uniqueness of this compound lies in its specific combination of chloro and fluoro groups, which confer distinct chemical properties and make it particularly valuable in pharmaceutical synthesis .
属性
分子式 |
C8H7ClF2O |
|---|---|
分子量 |
192.59 g/mol |
IUPAC 名称 |
1-(6-chloro-2,3-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H7ClF2O/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-4,12H,1H3 |
InChI 键 |
LORJPOQOOYOBSQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C=CC(=C1F)F)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2,2-trifluoro-N-[2-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethyl]acetamide](/img/structure/B14028275.png)
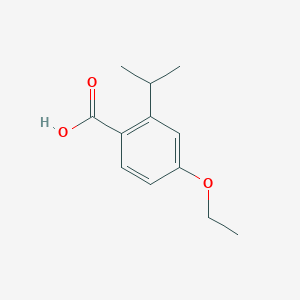
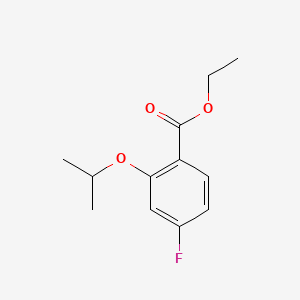

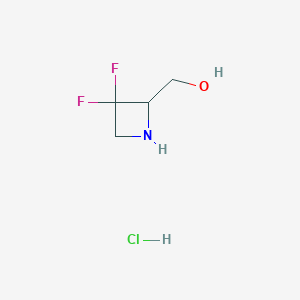
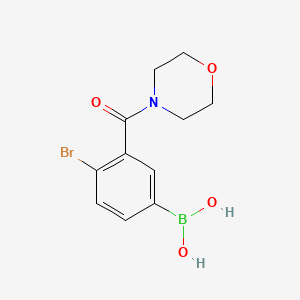
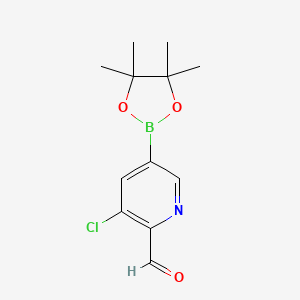
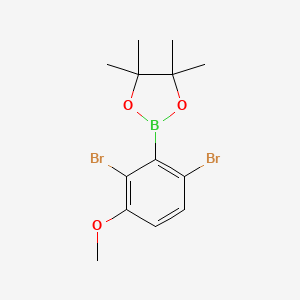

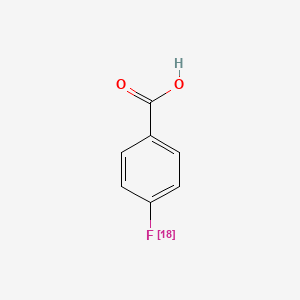
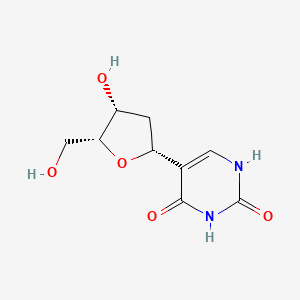
![4',4'''-(Oxybis(methylene))bis(([1,1'-biphenyl]-2-carbonitrile))](/img/structure/B14028335.png)

